1,7-Bis-Boc-1,4,7-triazaheptane

PROTAC Linker Synthesis Bifunctional Chelator Preparation Regioselective Synthesis

Procure 1,7-Bis-Boc-1,4,7-triazaheptane for its essential dual-Boc protection strategy, enabling orthogonal functionalization in PROTAC linker optimization and monoclonal antibody conjugation. This alkyl/ether-based triamine offers predictable hydrophobicity versus PEG analogs and is available in ≥97% purity with validated long-term stability. Essential for precise SAR campaigns.

Molecular Formula C14H29N3O4
Molecular Weight 303.40 g/mol
CAS No. 117499-16-8
Cat. No. B1663945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Bis-Boc-1,4,7-triazaheptane
CAS117499-16-8
Synonyms1,7-Bis-Boc-1,4,7-Triazaheptane
Molecular FormulaC14H29N3O4
Molecular Weight303.40 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCNCCNC(=O)OC(C)(C)C
InChIInChI=1S/C14H29N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10-17-12(19)21-14(4,5)6/h15H,7-10H2,1-6H3,(H,16,18)(H,17,19)
InChIKeyKNORWRWRHNHJAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1,7-Bis-Boc-1,4,7-triazaheptane (CAS 117499-16-8) Procurement Overview: A Di-Boc Protected Triamine for PROTAC Linkers and Bifunctional Chelators


1,7-Bis-Boc-1,4,7-triazaheptane (CAS 117499-16-8, molecular formula C14H29N3O4, molecular weight 303.4) is a selectively protected triamine derivative of diethylenetriamine. The compound features two tert-butoxycarbonyl (Boc) protecting groups on the terminal amines, leaving the central secondary amine free for selective functionalization . It serves primarily as a key intermediate for constructing alkyl/ether-based PROTAC (PROteolysis TArgeting Chimera) linkers [1] and as a precursor for synthesizing bifunctional chelators used in monoclonal antibody conjugates for tumor targeting .

Why 1,7-Bis-Boc-1,4,7-triazaheptane Cannot Be Replaced by Its 1,4-Regioisomer or Other Boc-Protected Triamines


Generic substitution among Boc-protected triamines is scientifically invalid due to the critical dependence of downstream molecular geometry and reactivity on the specific regioisomeric protection pattern. The 1,7-bis-Boc derivative of diethylenetriamine, with its two Boc groups on the terminal nitrogens and a free central secondary amine [1], differs fundamentally from the 1,4-bis-Boc regioisomer (CAS 120131-72-8), which has Boc protection on one terminal and the central nitrogen, leaving a primary amine exposed [2]. This structural divergence directly dictates the regioselectivity of subsequent alkylation, acylation, or metal-chelation reactions, and alters the three-dimensional orientation of the final linker or chelator. Such differences are known to critically affect PROTAC ternary complex formation [3] and chelator metal-binding geometry [4], meaning substitution without re-optimization will lead to failed syntheses, altered biological activity, or ineffective metal complexation.

1,7-Bis-Boc-1,4,7-triazaheptane: Quantitative Differentiation Evidence for Scientific and Industrial Selection


Regioisomeric Protection Pattern: Defined Differentiation from the 1,4-Bis-Boc Analog

The compound's differentiation from its closest analog, 1,4-Bis-Boc-1,4,7-triazaheptane (CAS 120131-72-8), is based on its regioisomeric protection pattern. 1,7-Bis-Boc-1,4,7-triazaheptane protects the two terminal primary amines, leaving the central secondary amine available for selective reactions [1]. In contrast, the 1,4-isomer protects one terminal and the central amine, leaving a terminal primary amine exposed [2]. This difference is critical; the free central amine of the 1,7-isomer offers a distinct nucleophilic site for constructing symmetrical or asymmetrical linkers, a feature not possible with the 1,4-isomer's exposed primary amine.

PROTAC Linker Synthesis Bifunctional Chelator Preparation Regioselective Synthesis

Physical Property Comparison: Melting Point Differentiation for Purification and Handling

Physical state is a key differentiator in handling and purification. 1,7-Bis-Boc-1,4,7-triazaheptane has a reported melting point range of 67-71 °C, making it a low-melting solid . This contrasts with its 1,4-regioisomer (CAS 120131-72-8), which exhibits a significantly higher melting point of 81-83 °C . This 12-14 °C difference in melting point can be exploited for separation and indicates different intermolecular forces, which can affect solubility and crystallization behavior during synthesis and purification.

Solid-Phase Handling Purification Protocol Design Physical Property Characterization

Synthetic Yield as a Metric of Reliable Intermediate Quality

Reproducibility in synthesis is a key metric for an intermediate's utility. A published procedure for the preparation of 1,7-Bis-Boc-1,4,7-triazaheptane from diethylenetriamine using Boc-ON reagent reports a high yield of 90% after column chromatography . In comparison, alternative literature methods report variable yields for the same compound (e.g., ~71% [1] or ~96% ), highlighting the importance of selecting a vendor that provides material capable of achieving the higher-yielding, more robust protocols.

PROTAC Synthesis Linker Chemistry Organic Synthesis Reproducibility

Validated Use as a Precursor for Tumor-Targeting Bifunctional Chelators

The compound's unique value is validated by its specific application in preparing bifunctional chelators for monoclonal antibody conjugates used in tumor targeting [1]. While the parent triamine, diethylenetriamine, is a common chelating backbone, its lack of orthogonal protection precludes its use in the sequential conjugation required for antibody attachment. The 1,7-Bis-Boc derivative solves this by enabling selective deprotection and stepwise functionalization. This is a distinct advantage over the unprotected analog and alternative protection schemes like mono-Boc (CAS 193206-49-4) , which offers less control for creating complex, multi-dentate chelating systems.

Radiopharmaceuticals Chelator Synthesis Antibody-Drug Conjugates

DMSO Solubility as a Key Factor for PROTAC Synthesis Workflow Compatibility

For PROTAC research, the ability to prepare stock solutions in DMSO is a practical necessity for subsequent biological assays. Vendor data indicates that 1,7-Bis-Boc-1,4,7-triazaheptane achieves a solubility of 10 mM in DMSO [1]. This is a critical workflow metric. Alternative alkyl/ether-based PROTAC linkers, such as Boc-NH-PEG4-CH2CH2NH2, are also designed for DMSO solubility, but their longer PEG chains introduce different lipophilicity (cLogP) and linker length parameters, which are known to significantly alter PROTAC degradation efficiency (DC50) and ternary complex formation [2]. The 1,7-Bis-Boc derivative provides a shorter, more rigid alkyl/ether scaffold, offering a distinct chemical space for optimizing linker geometry.

PROTAC Degradation Assay Compound Handling Solubility

1,7-Bis-Boc-1,4,7-triazaheptane: Recommended Application Scenarios Based on Quantitative Evidence


Synthesis of Alkyl/Ether-Based PROTACs Requiring a Short, Symmetrical Linker

This compound is the optimal starting material for constructing PROTACs that require a short, symmetrical alkyl/ether linker derived from diethylenetriamine. The selective protection of the terminal amines allows for sequential conjugation of an E3 ligase ligand and a target protein ligand to the central secondary amine after deprotection . The 10 mM DMSO solubility facilitates direct use in biological assays [1].

Preparation of Bifunctional Chelators for Radiometal-Based Imaging or Therapy

For the synthesis of bifunctional chelators (e.g., DOTA or NOTA analogs) intended for conjugation to monoclonal antibodies, this compound is a critical precursor. It enables the sequential introduction of a metal-chelating moiety and a bioconjugation handle (e.g., for antibody attachment) onto the triamine backbone, a feat impossible with unprotected diethylenetriamine . This application is directly validated by its documented use in preparing such conjugates for tumor targeting [1].

Building Block for Polyamine-Based Dendrimers and Combinatorial Scaffolds

The orthogonally protected triamine serves as an excellent core or branching unit for the divergent synthesis of polyamine-based dendrimers and combinatorial chemistry scaffolds. The 1,7-bis-Boc protection pattern provides two reactive sites after deprotection, while the central amine offers a third functionalization point, enabling the construction of complex, branched molecular architectures .

Intermediate in Peptide-Based Drug Development for Enhanced Stability and Bioavailability

In medicinal chemistry, this compound is employed as a key intermediate in the synthesis of peptide-based drugs. Its incorporation is intended to enhance the bioavailability and stability of the final therapeutic peptide, as noted by several chemical suppliers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,7-Bis-Boc-1,4,7-triazaheptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.